molecular formula C6H6BrN3O2 B13035707 5-Bromo-2-nitrobenzene-1,3-diamine

5-Bromo-2-nitrobenzene-1,3-diamine

Cat. No.: B13035707
M. Wt: 232.03 g/mol
InChI Key: BZYFEDNLPOUVBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzene-1,3-diamine (CAS 2091582-24-8) is a versatile aromatic building block with a molecular formula of C₆H₆BrN₃O₂ and a molecular weight of 232.03 g/mol . This compound is primarily used as a key precursor in the industrial manufacturing of dyes, particularly for textiles and inks, due to the presence of amino and nitro functional groups on the benzene ring which allow for the synthesis of a wide variety of colorants . It also serves as a valuable intermediate in the research and development of pharmaceuticals and certain biochemicals, as its functional groups can undergo further reactions such as substitution, reduction, or bond formation with other molecules, making it suitable for developing new compounds in the research laboratory . In organic chemistry research, this compound is often used as a model substrate for studying aromatic substitution reactions, as the substituents on the ring significantly influence the position and rate of subsequent electrophilic reactions . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2

InChI Key

BZYFEDNLPOUVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzene-1,3-diamine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and advanced materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, electronic materials, and specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₆H₅BrN₃O₂.
  • Functional Groups: Bromo (electron-withdrawing), nitro (electron-withdrawing), and diamino (electron-donating) groups.
  • Reactivity : The juxtaposition of electron-withdrawing and donating groups creates a polarized aromatic ring, enhancing susceptibility to nucleophilic and electrophilic substitutions.

Similar protocols likely apply, though the bromo substituent may necessitate modified conditions to avoid side reactions.

Structural Analogs

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility
5-Bromo-2-nitrobenzene-1,3-diamine C₆H₅BrN₃O₂ 247.03 (estimated) Br (C5), NO₂ (C2), NH₂ (C1,3) Not reported Polar solvents (e.g., ethanol)
1-Bromo-2-nitrobenzene C₆H₄BrNO₂ 202.01 Br (C1), NO₂ (C2) 261 Soluble in benzene, ether
5-Bromo-2-chloro-1,3-dinitrobenzene C₆H₂BrClN₂O₄ 292.45 Br (C5), Cl (C2), NO₂ (C1,3) Not reported Low polarity solvents
5-Bromo-2-methyl-3-nitroaniline C₇H₇BrN₂O₂ 245.05 Br (C5), NO₂ (C3), NH₂ (C2), CH₃ (C2) Not reported Moderate polarity

Key Observations :

  • Electronic Effects: The presence of diamino groups in this compound increases electron density compared to mono-nitro analogs like 1-Bromo-2-nitrobenzene, altering reactivity in substitution reactions .
  • Steric Hindrance : Bulky substituents (e.g., chloro and dinitro groups in 5-Bromo-2-chloro-1,3-dinitrobenzene) reduce reaction rates in nucleophilic aromatic substitutions compared to the diamine analog .

Stability and Handling

  • Instability of Diamines : highlights the instability of reduced diamines, necessitating immediate use in subsequent reactions. The target compound likely shares this trait, requiring inert storage conditions .

Biological Activity

5-Bromo-2-nitrobenzene-1,3-diamine is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group on a benzene ring, along with two amine groups located at the 1 and 3 positions. Its molecular formula is C6H6BrN3O2C_6H_6BrN_3O_2, with a molecular weight of approximately 232.04 g/mol. The unique arrangement of functional groups significantly influences its chemical reactivity and biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.
  • Cell Signaling Modulation : The compound interacts with various proteins and enzymes involved in cell signaling pathways. This interaction may influence gene expression and cellular responses to external stimuli .
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against various strains, suggesting potential as an antibiotic candidate.
Enzyme InteractionShowed inhibition of cytochrome P450 enzymes, affecting drug metabolism rates.
Study 3Pharmacological ApplicationsExplored potential applications in cancer treatment due to its ability to modulate cellular pathways.

Pharmacological Applications

The pharmacological implications of this compound are vast:

  • Cancer Treatment : The compound's ability to influence cell signaling pathways positions it as a potential therapeutic agent in oncology. Research is ongoing to assess its efficacy against various cancer cell lines .
  • Antimicrobial Development : Given its antimicrobial properties, further studies are warranted to evaluate its effectiveness against resistant bacterial strains and its potential as a lead compound for new antibiotics .

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